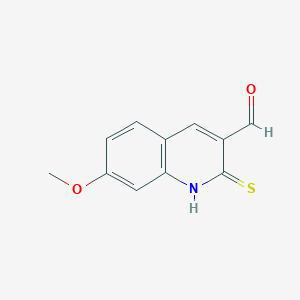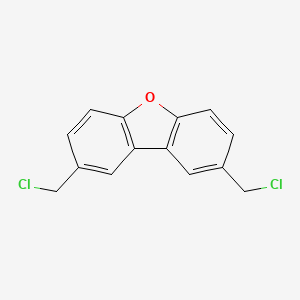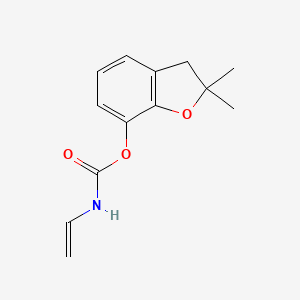
3-butyl-3-hydroxy-1-phenylquinoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-butyl-3-hydroxy-1-phenylquinoline-2,4(1H,3H)-dione is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinoline core with a butyl group, a hydroxy group, and a phenyl group, making it a unique structure with potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butyl-3-hydroxy-1-phenylquinoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with the preparation of the quinoline core, often derived from aniline and β-ketoesters.
Formation of Quinoline Core: The Skraup synthesis or Doebner-Miller reaction can be used to form the quinoline core.
Functional Group Introduction: The butyl group can be introduced via alkylation reactions, while the hydroxy group can be added through hydroxylation reactions.
Final Steps: The phenyl group is typically introduced through Friedel-Crafts acylation or similar aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 3-butyl-3-hydroxy-1-phenylquinoline-2,4(1H,3H)-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit antimicrobial, antiviral, or anticancer properties due to its quinoline core. Quinoline derivatives are known for their ability to interact with biological targets such as enzymes and receptors.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects. Quinoline derivatives have been used in the treatment of malaria, bacterial infections, and as anticancer agents.
Industry
Industrially, this compound could be used in the development of new materials, dyes, and as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-butyl-3-hydroxy-1-phenylquinoline-2,4(1H,3H)-dione would depend on its specific application. Generally, quinoline derivatives exert their effects by interacting with biological targets such as DNA, enzymes, or receptors. The hydroxy group may enhance binding affinity through hydrogen bonding, while the butyl and phenyl groups could influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial with an additional hydroxy group.
Uniqueness
3-butyl-3-hydroxy-1-phenylquinoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other quinoline derivatives. The presence of the butyl group and the hydroxy group can significantly alter its reactivity and interaction with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C19H19NO3 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-butyl-3-hydroxy-1-phenylquinoline-2,4-dione |
InChI |
InChI=1S/C19H19NO3/c1-2-3-13-19(23)17(21)15-11-7-8-12-16(15)20(18(19)22)14-9-5-4-6-10-14/h4-12,23H,2-3,13H2,1H3 |
InChI Key |
MNXZKAKZUUSXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)C2=CC=CC=C2N(C1=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)

![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)



![Ethanone, 1-(4-methoxyphenyl)-2-[(6-methyl-4-pyrimidinyl)thio]-](/img/structure/B12901702.png)


![1-[2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]ethan-1-one](/img/structure/B12901718.png)
![1-(Bicyclo[2.2.1]heptan-2-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12901721.png)
